Scopolamine Sulfate
Description
Historical Context of Scopolamine (B1681570) Research as a Pharmacological Tool
The journey of scopolamine in research is deeply intertwined with the "cholinergic hypothesis of aging and dementia". nih.gov Early investigations into its central effects in animals date back to the 1950s. nih.gov For a period, scopolamine was even utilized in obstetrics to induce a state of "twilight sleep" and amnesia during childbirth. nih.govsciencehistory.org This amnestic property became a focal point for researchers. The observation that scopolamine could induce cognitive deficits, particularly in memory, similar to those seen in aging and dementia, led to its widespread adoption as a pharmacological model. nih.govnih.govnih.gov
This "scopolamine model" has been extensively used in preclinical studies to test the efficacy of new compounds aimed at treating cognitive impairment. nih.govnih.govfrontiersin.org By inducing a temporary and reversible state of cognitive dysfunction, researchers can evaluate the potential of various therapeutic agents to counteract these deficits. nih.gov Animal studies assessing the reversal of scopolamine-induced memory impairment are numerous and have contributed significantly to the development of cognition-enhancing drugs. nih.gov While its application as a direct model for complex neurodegenerative diseases like Alzheimer's has limitations, its role in foundational cognitive research and the initial screening of drugs remains a cornerstone of its historical and ongoing use. nih.govnih.gov
Overview of Scopolamine Sulfate (B86663) as a Tropane (B1204802) Alkaloid in Scientific Inquiry
Scopolamine is a naturally occurring tropane alkaloid found in various plants of the Solanaceae family, also known as the nightshade family. wikipedia.orgakjournals.comnih.gov It is one of over 200 tropane alkaloids, a class of compounds characterized by a distinctive bicyclic tropane ring system. nih.govauctoresonline.org Other well-known tropane alkaloids include atropine (B194438) and hyoscyamine (B1674123). auctoresonline.orgnih.gov In fact, scopolamine and hyoscyamine are typically the most abundant tropane alkaloids found in contaminated food sources. fao.org
Structurally, scopolamine is similar to the neurotransmitter acetylcholine (B1216132), which allows it to interact with acetylcholine receptors in the body. drugbank.com The compound was first described in 1881 and its use in anesthesia began around the turn of the 20th century. wikipedia.org The name "scopolamine" is derived from the discoverer of the plant Scopolia carniolica, from which the alkaloid was isolated, Giovanni Antonio Scopoli. researchgate.net While it can be synthesized, extraction from plants remains a more efficient method of production. drugbank.com In scientific research, scopolamine is often used in its salt form, such as scopolamine hydrobromide or scopolamine sulfate, to ensure stability and solubility for experimental use. openagrar.de
Classification and General Receptor Antagonism Profile in Preclinical Studies
Scopolamine is classified as a non-selective muscarinic receptor antagonist. nih.govnih.govfrontiersin.org This means it competitively blocks the action of acetylcholine at all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). wikipedia.orgnih.govdrugbank.com This antagonism is not limited to the central nervous system; it also affects peripheral muscarinic receptors. nih.gov The ability of scopolamine to cross the blood-brain barrier allows it to exert significant effects on the brain, leading to the cognitive impairments for which it is known as a research tool. nih.govnih.gov
In preclinical studies, scopolamine's primary mechanism of action is the blockade of muscarinic receptors. hhs.gov This blockade of cholinergic neurotransmission is what produces deficits in attention and memory. nih.gov While scopolamine has a high affinity for muscarinic receptors, some studies have shown that at higher concentrations, it can also act as an antagonist at 5-HT3 receptors. nih.gov This finding suggests that some of the observed effects in preclinical models might be influenced by interactions with the serotonin (B10506) system, adding a layer of complexity to the interpretation of results from studies using high doses of scopolamine. nih.gov
Preclinical Receptor Antagonism of Scopolamine
| Receptor Target | Action | Primary System Affected | Key Research Implication |
|---|---|---|---|
| Muscarinic Acetylcholine Receptors (M1-M5) | Competitive Antagonist | Cholinergic | Model for cognitive and memory impairment. nih.govnih.govfrontiersin.org |
| 5-HT3 Receptors | Antagonist (at higher concentrations) | Serotonergic | Potential for confounding effects in high-dose studies. nih.gov |
| Nicotinic Acetylcholine Receptors | Blocker (at high doses) | Cholinergic | May contribute to effects at higher experimental concentrations. nih.gov |
Properties
CAS No. |
866926-81-0 |
|---|---|
Molecular Formula |
C₁₇H₂₁NO₇S |
Molecular Weight |
383.42 |
Synonyms |
α-[(Sulfooxy)methyl]benzeneacetic Acid C-[(1α,2α,4α,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl] Ester |
Origin of Product |
United States |
Biosynthesis and Biotechnological Production Paradigms of Scopolamine
Elucidation of the Scopolamine (B1681570) Biosynthetic Pathway
The intricate biosynthetic pathway of scopolamine, a valuable tropane (B1204802) alkaloid, has been the subject of extensive research, culminating in its full elucidation. mdpi.com This complex pathway involves a series of enzymatic reactions that convert primary metabolites into the intricate structure of scopolamine. The biosynthesis can be broadly divided into three main parts: the formation of the tropane ring, the synthesis of the tropic acid moiety, and the final esterification and epoxidation steps. mdpi.com The entire process requires the coordinated action of at least 13 enzymes. mdpi.comresearchgate.net
Identification of Precursor Molecules: Ornithine, Putrescine, and Arginine Metabolism
The biosynthesis of the tropane core of scopolamine originates from amino acid precursors. nih.govbohrium.com The primary starting molecules are ornithine and arginine, which are diverted from primary metabolism. mdpi.comnih.govnih.gov Both of these amino acids can be converted to putrescine, a key diamine intermediate. nih.govmdpi.com
Ornithine is directly decarboxylated to form putrescine in a reaction catalyzed by ornithine decarboxylase (ODC). mdpi.commdpi.com Alternatively, arginine can be converted to putrescine through a three-step process involving the enzymes arginine decarboxylase (ADC), agmatine (B1664431) iminohydrolase (AIH), and N-carbamoylputrescine amidohydrolase (CPA). mdpi.commdpi.com Feeding studies have confirmed the role of both ornithine and arginine in the biosynthesis of the tropane ring. mdpi.com While both pathways exist, studies using enzyme inhibitors suggest that the ornithine decarboxylase pathway plays a more significant role in tropane alkaloid biosynthesis. acs.orgnih.gov
Characterization of Key Enzymatic Steps and Corresponding Genes
The conversion of the initial precursors into the final scopolamine molecule is orchestrated by a series of specific enzymes, many of which have been characterized and their corresponding genes cloned. mdpi.comresearchgate.net These enzymatic steps are critical control points in the pathway and are often targets for metabolic engineering to enhance scopolamine production.
Ornithine decarboxylase (ODC) is a pivotal enzyme that channels ornithine from primary metabolism into the tropane alkaloid pathway by converting it to putrescine. acs.orgnih.gov Research on Atropa belladonna has demonstrated that ODC plays a major role in tropane alkaloid biosynthesis. acs.orgnih.gov The enzyme from this plant, AbODC, has been characterized and shown to efficiently convert ornithine to putrescine, with optimal activity at pH 8.0 and 30 °C. acs.orgnih.gov Overexpression of the AbODC gene in A. belladonna root cultures led to a significant increase in the production of putrescine, N-methylputrescine, and downstream tropane alkaloids, highlighting its importance as a key regulatory point in the pathway. acs.orgnih.gov
Putrescine N-methyltransferase (PMT) catalyzes the first committed step in tropane alkaloid biosynthesis, the N-methylation of putrescine to form N-methylputrescine. mdpi.compnas.org This reaction is a critical branch point, diverting putrescine away from the synthesis of polyamines and committing it to the alkaloid pathway. mdpi.com The gene encoding PMT has been cloned from several scopolamine-producing plants, including Nicotiana tabacum, Hyoscyamus niger, and Atropa belladonna. nih.gov The expression of the pmt gene is often localized to the roots, the primary site of tropane alkaloid synthesis. oup.com Due to its role as a rate-limiting enzyme, PMT has been a major target for genetic engineering to increase scopolamine production. mdpi.compnas.org Overexpression of the pmt gene has been shown to increase the flux through the tropane alkaloid pathway. pnas.org
The formation of the bicyclic tropane skeleton is a complex process. Recent research has identified a type III polyketide synthase (PYKS) and a cytochrome P450 enzyme, tropinone (B130398) synthase (CYP82M3), which together catalyze the formation of tropinone from the N-methyl-Δ¹-pyrrolinium cation. mdpi.comnih.govnih.gov Tropinone is a crucial branch-point intermediate. nih.govmdpi.com
Hyoscyamine (B1674123) 6-β-Hydroxylase (H6H) Activity and Epoxidation Step
The conversion of hyoscyamine to scopolamine is a critical juncture in the tropane alkaloid biosynthetic pathway, catalyzed by the bifunctional enzyme Hyoscyamine 6-β-Hydroxylase (H6H). This enzyme, a member of the 2-oxoglutarate-dependent dioxygenase (2-ODD) family, orchestrates a two-step reaction sequence. The initial step involves the hydroxylation of l-hyoscyamine (B7768854) at the 6β-position, yielding 6β-hydroxyhyoscyamine as an intermediate. Subsequently, the same enzyme facilitates an epoxidation reaction, where the 6β-hydroxyl group and the C7 hydrogen are removed, resulting in the formation of an epoxide ring between carbons 6 and 7 to produce scopolamine.
The gene encoding H6H has been successfully isolated and characterized from several scopolamine-producing plant species, including Hyoscyamus niger, Atropa belladonna, and Anisodus tanguticus. Research has shown that the expression of the H6H gene is predominantly localized in the pericycle of the root, the primary site of tropane alkaloid synthesis. The dual catalytic activities of hydroxylation and epoxidation reside on a single polypeptide chain, a feature that has been confirmed through studies with recombinant H6H expressed in Escherichia coli. These studies demonstrated that the expressed enzyme could convert hyoscyamine into scopolamine via the 6β-hydroxyhyoscyamine intermediate. The catalytic mechanism requires 2-oxoglutarate, Fe(II), and molecular oxygen as co-substrates, which is characteristic of the 2-ODD superfamily.
Metabolic Engineering Strategies for Enhanced Scopolamine Yield
The naturally low abundance of scopolamine in plants has spurred the development of metabolic engineering strategies aimed at augmenting its production. These approaches have centered on the manipulation of key biosynthetic genes in both native plant systems and heterologous hosts.
Gene Overexpression Studies in Transgenic Plants and Hairy Root Cultures
A prominent strategy to increase scopolamine accumulation involves the overexpression of genes encoding rate-limiting enzymes in the tropane alkaloid pathway, particularly putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H). Hairy root cultures, induced by transformation with Agrobacterium rhizogenes, have proven to be a highly effective platform for these studies due to their fast growth, genetic stability, and capacity for high-level secondary metabolite production in vitro.
For instance, the overexpression of the pmt gene from Nicotiana tabacum in hairy root cultures of Atropa belladonna led to a two-fold increase in scopolamine content. In another study, hairy root cultures of Hyoscyamus niger were engineered to overexpress the endogenous HnH6H gene. This resulted in a significant redirection of the metabolic flux from hyoscyamine towards scopolamine, with the scopolamine content reaching up to 1.76 mg/g dry weight, a substantial increase compared to control cultures. These findings underscore the efficacy of overexpressing key biosynthetic genes to enhance the yield of scopolamine in plant-based systems.
Table 1: Impact of Gene Overexpression on Scopolamine Production in Hairy Root Cultures
| Plant Species | Overexpressed Gene | Fold Increase in Scopolamine | Reference |
| Atropa belladonna | pmt (from Nicotiana tabacum) | 2-fold | |
| Hyoscyamus niger | HnH6H (endogenous) | Significant increase |
De Novo Biosynthesis in Heterologous Expression Systems (e.g., Yeast, Nicotiana benthamiana)
The reconstruction of the scopolamine biosynthetic pathway in microbial and alternative plant hosts represents a frontier in metabolic engineering, offering the potential for scalable and tightly controlled production. Saccharomyces cerevisiae (yeast) has been successfully engineered for the de novo synthesis of scopolamine. This ambitious undertaking required the introduction of a multi-gene pathway, including plant-derived enzymes such as PMT and H6H, into the yeast genome. The engineered yeast strains were capable of producing scopolamine from simple sugars, demonstrating the feasibility of using microbial platforms for the production of complex plant-derived alkaloids.
Similarly, Nicotiana benthamiana has been employed as a transient expression host, or "plant factory," for scopolamine biosynthesis. By infiltrating the leaves of N. benthamiana with Agrobacterium tumefaciens carrying the necessary biosynthetic genes, researchers have been able to achieve rapid, localized production of scopolamine. This approach facilitates the swift evaluation of different enzyme combinations and pathway optimizations, accelerating the design-build-test cycle in metabolic engineering.
Regulation of Tropane Alkaloid Biosynthesis in Plant Systems
The production of tropane alkaloids, including scopolamine, is subject to a complex regulatory network that operates at developmental, tissue-specific, and environmental levels. The biosynthesis is primarily confined to the root, from which the alkaloids are translocated to the aerial parts of the plant, such as the leaves and stems, where they accumulate.
The expression of tropane alkaloid biosynthetic genes is governed by a suite of transcription factors. For example, members of the jasmonate-responsive AP2/ERF family of transcription factors have been identified as key regulators of the pathway. Jasmonates, a class of plant hormones involved in defense signaling, can induce the expression of biosynthetic genes, including PMT and H6H. This suggests a link between stress responses and the production of these defensive secondary metabolites. The elucidation of these regulatory mechanisms is paramount for developing sophisticated metabolic engineering strategies that go beyond simple gene overexpression to include the manipulation of the transcriptional control of the entire pathway.
Molecular and Cellular Pharmacodynamics of Scopolamine Sulfate
Muscarinic Acetylcholine (B1216132) Receptor Antagonism
Scopolamine's primary mechanism of action is the competitive inhibition of the five subtypes of muscarinic acetylcholine receptors (M1-M5). nih.govncats.ioresearchgate.net This blockade prevents the binding of the endogenous neurotransmitter, acetylcholine, thereby inhibiting parasympathetic nerve impulses. wikipedia.org
Non-Selective Binding to Muscarinic Receptor Subtypes (M1-M5)
Scopolamine (B1681570) is recognized as a non-selective antagonist, meaning it binds to all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) with high affinity. researchgate.netfrontiersin.orgnih.gov These receptor subtypes are G-protein-coupled receptors (GPCRs) and are widely distributed throughout the central and peripheral nervous systems. nih.gov The M1, M3, and M5 subtypes typically couple to Gq/11 proteins to activate phospholipase C, while M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase. nih.govfrontiersin.org Scopolamine's ability to bind to these varied subtypes underlies its wide range of effects. researchgate.netfrontiersin.org Although generally considered non-selective, some studies suggest subtle differences in its affinity across the subtypes. dergipark.org.tr
Differential Inhibition Profiles Across Muscarinic Receptor Subtypes
While scopolamine binds to all five mAChR subtypes, some research indicates a degree of differential activity. For instance, certain findings suggest that scopolamine possesses a lower affinity for M2 receptors compared to the other subtypes. dergipark.org.tr In contrast, another study focusing on rabbit aorta endothelial and smooth muscle membranes observed that endothelial receptors showed a high affinity for scopolamine, whereas smooth muscle receptors had a higher affinity for atropine (B194438). capes.gov.br The antidepressant-like effects of scopolamine may be mediated specifically through its antagonism of M1 and M2 receptors. frontiersin.orgnih.gov The complexity of scopolamine's effects is also highlighted by research showing that in gastric smooth muscle, which contains a mix of M2 and M3 subtypes, scopolamine's antagonism affects both direct contraction (via M3) and modulation of relaxation (via M2). researchgate.net
Competitive Binding Kinetics and Affinity Studies
Scopolamine acts as a competitive antagonist, meaning it binds reversibly to the same site as acetylcholine on the muscarinic receptor without activating it. ncats.ionih.gov This competitive action can be overcome by increasing the concentration of acetylcholine at the receptor site.
Affinity studies quantify the binding strength of a ligand (like scopolamine) to a receptor. This is often expressed as the inhibition constant (Ki) or its logarithmic form (pKi). Scopolamine generally displays high affinity, with Ki values typically in the nanomolar (nM) range. nih.govbiocrick.com One study using an immobilized M3 receptor determined the association constant for scopolamine hydrochloride to be (2.39 ± 0.03) × 10⁴ M⁻¹. mdpi.comresearchgate.net
Scopolamine Affinity for Muscarinic Receptor Subtypes
| Receptor Subtype | Reported Affinity (pKi) |
|---|---|
| M1 | ~9.2 |
| M2 | ~8.9 |
| M3 | ~9.2 |
| M4 | ~8.9 |
| M5 | ~8.8 |
Note: pKi values are derived from multiple sources and represent approximate affinities. Actual values can vary based on experimental conditions and tissue types.
Interactions with Other Neurotransmitter Receptor Systems
Serotonin (B10506) 5-HT3 Receptor Antagonism and Off-Target Effects
Research has demonstrated that scopolamine can act as a competitive antagonist at serotonin 5-HT3 receptors, which are ligand-gated ion channels. nih.govnih.gov However, its affinity for these receptors is significantly lower (in the micromolar range) than for muscarinic receptors. nih.govbiocrick.comchemsrc.com Studies have reported an IC50 value of 2.09 μM for the inhibition of 5-HT3 receptor responses. nih.govnih.govscience.gov Radioligand binding assays showed a Ki of 6.76 μM against [3H]granisetron binding. nih.govbiocrick.comchemsrc.com This interaction is noteworthy because 5-HT3 receptor antagonists are also used for similar therapeutic purposes as scopolamine, such as preventing nausea and vomiting. nih.govnih.gov It is possible that at higher, centrally administered concentrations used in research, scopolamine's blockade of 5-HT3 receptors could be a confounding factor. nih.govnih.govscience.gov
Modulation of Dopaminergic Neurotransmission
Scopolamine indirectly modulates dopaminergic neurotransmission. researchgate.netfrontiersin.org The mechanism is thought to involve the blockade of muscarinic autoreceptors (primarily M2 and M4 subtypes) on cholinergic neurons. researchgate.net This blockade leads to an increase in acetylcholine release in midbrain areas like the ventral tegmental area (VTA) and substantia nigra. researchgate.net These cholinergic neurons then excite dopaminergic neurons, resulting in elevated dopamine (B1211576) release in regions like the striatum. researchgate.netfrontiersin.org This interplay between the cholinergic and dopaminergic systems is complex and crucial for functions like motor control. frontiersin.org
Table 1: Research Findings on Scopolamine and Nicotinic Receptor Interactions
| Finding | Receptor Subtype(s) | Implication | Reference |
| Scopolamine can cause antagonism at nicotinic receptors at high doses. | General Nicotinic Receptors | Broadens the scope of scopolamine's anticholinergic effects beyond muscarinic receptors. | pdr.net |
| Scopolamine administration increased hippocampal levels of Nic7. | Nicotinic α7 (Nic7) | Suggests a regulatory upregulation in response to cholinergic blockade. | plos.orgnih.gov |
N-methyl-D-aspartate (NMDA) Receptor System Modulation
Scopolamine sulfate (B86663) indirectly modulates the N-methyl-D-aspartate (NMDA) receptor system, a key component in synaptic plasticity and memory. plos.orgnih.gov The primary mechanism involves scopolamine's blockade of M1 muscarinic receptors, which are known to be co-localized with and modulate NMDA receptors. plos.org This blockade can lead to a potentiation or amplification of NMDA receptor-mediated currents. plos.org Studies in mice have demonstrated that scopolamine treatment results in increased hippocampal levels of the NMDA receptor subunit NR1, a critical component of the functional receptor complex. plos.orgnih.gov This upregulation of NMDA receptor complexes is observed in paradigms of spatial memory impairment induced by scopolamine, highlighting the intricate link between the cholinergic and glutamatergic systems in cognitive function. plos.orgnih.gov
Table 2: Research Findings on Scopolamine and NMDA Receptor Modulation
| Finding | Receptor/Subunit | Effect | Significance | Reference |
| Scopolamine treatment increased hippocampal levels of NR1-containing NMDA complexes. | NMDA Receptor Subunit NR1 | Upregulation | Provides insight into the molecular mechanisms of scopolamine-induced cognitive impairment. | plos.orgnih.gov |
| D-Cycloserine, an NMDA positive modulator, antagonized memory impairments produced by scopolamine. | NMDA Receptor | Functional Antagonism | Suggests NMDA receptor involvement in human memory and a potential pathway to counteract scopolamine's effects. | nih.gov |
Opioid and Benzodiazepine (B76468) Receptor Pathway Influence
Scopolamine sulfate can indirectly influence opioid and benzodiazepine receptor pathways by modulating the cholinergic system, which interacts with both opioidergic and GABAergic neurotransmission. pdr.netnih.gov Benzodiazepines exert their effects by acting on GABA-A receptors, and opioids primarily act on mu receptors. nih.govpfizer.com Concomitant use of scopolamine and benzodiazepines can lead to additive central nervous system depression. pdr.netpfizer.com Similarly, interactions between scopolamine and opioids have been noted; the simultaneous use may increase the risk of severe constipation and urinary retention. pdr.net Pre-treatment with inhibitors of opioid and benzodiazepine receptors has been shown to reduce the neuroprotective effects of certain compounds in scopolamine-induced cognitive deficit models, suggesting that scopolamine's effects can be mediated or affected through these pathways. nih.govresearchgate.net
Table 3: Research Findings on Scopolamine's Influence on Opioid and Benzodiazepine Pathways
| Pathway | Interaction with Scopolamine | Observed Outcome | Reference |
| Benzodiazepine (GABAergic) | Additive CNS depressant effects when used concurrently. | Increased sedation. | pdr.netpfizer.com |
| Opioid | Concomitant use may increase anticholinergic side effects. | Increased risk of severe constipation or urinary retention. | pdr.net |
| Opioid & Benzodiazepine | Blockade of these receptors reduces the efficacy of neuroprotective agents against scopolamine-induced deficits. | Suggests an indirect mechanistic link between cholinergic blockade and these pathways. | nih.govresearchgate.net |
Intracellular Signaling Pathway Modulation
Cyclic AMP/Protein Kinase A (cAMP/PKA) Signaling Cascade
This compound administration impacts the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling cascade, a crucial pathway for neuronal function. mdpi.comnih.gov As a downstream effect of its primary muscarinic receptor antagonism, scopolamine can alter the levels of the second messenger cAMP. mdpi.comnih.govgenome.jp Research has shown that scopolamine-induced cognitive deficits are associated with a significant reduction in brain tissue levels of cAMP and subsequent PKA activity. mdpi.comnih.govresearchgate.net For example, one study reported that scopolamine injection in mice led to a 93.8% decline in the gene expression of PKA. mdpi.com This disruption of the cAMP/PKA pathway is a key step that leads to further downstream effects on gene expression and neuronal plasticity. mdpi.comnih.gov
Table 4: Research Findings on Scopolamine and cAMP/PKA Signaling
| Molecule/Pathway | Effect of Scopolamine | Quantitative Finding | Significance | Reference |
| cAMP | Decreased levels in brain tissue. | 63% decrease compared to control group. | Disrupts a key second messenger system. | nih.gov |
| PKA | Decreased gene expression and activity. | 93.8% decline in gene expression. | Impairs a critical kinase for neuronal signaling and gene transcription. | mdpi.com |
CREB and Brain-Derived Neurotrophic Factor (BDNF) Expression Regulation
The cognitive impairments induced by scopolamine are strongly linked to the dysregulation of the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF). nih.govplos.org Following the reduction in PKA activity, the phosphorylation of CREB is significantly decreased. frontiersin.org Since phosphorylated CREB (p-CREB) is a transcription factor essential for the expression of genes involved in memory, its inactivation leads to a subsequent downregulation of target genes like BDNF. nih.govjmb.or.kr Studies have consistently demonstrated that scopolamine administration significantly reduces the levels of both p-CREB and BDNF protein in the hippocampus and frontal cortex. nih.govplos.orgfrontiersin.org One study noted that scopolamine injection reduced hippocampal p-CREB levels to 0.7-fold and BDNF to 0.6-fold compared to the vehicle group. plos.org This disruption of the CREB/BDNF pathway is considered a central mechanism for scopolamine's amnestic effects. jmb.or.krnih.gov
Table 5: Research Findings on Scopolamine's Regulation of CREB and BDNF
| Molecule | Brain Region | Effect of Scopolamine | Quantitative Finding | Reference |
| Phosphorylated CREB (p-CREB) | Hippocampus | Decreased expression | Reduced to 0.7-fold of control. | plos.org |
| Brain-Derived Neurotrophic Factor (BDNF) | Hippocampus | Decreased expression | Reduced to 0.6-fold of control. | plos.org |
| CREB & BDNF | Hippocampus & Frontal Cortex | Decreased expression | Reversal of decreases by other agents indicates this pathway's role in memory. | nih.gov |
Sirtuin 1 (SIRT1)/Akt Pathway Interactions
Scopolamine interacts with the Sirtuin 1 (SIRT1)/Akt signaling pathway, which is involved in cell survival, stress resistance, and apoptosis. nih.govfrontiersin.orgnih.gov Research has shown that scopolamine exposure decreases the expression of SIRT1 in the hippocampus. nih.gov SIRT1, a deacetylase, can influence the activity of the pro-survival kinase Akt. The scopolamine-induced reduction in SIRT1 is linked to a significant decrease in the phosphorylation of Akt (p-Akt), without affecting total Akt levels. nih.gov This reduction in the p-Akt/Akt ratio impairs pro-survival signaling and can contribute to neuronal dysfunction. frontiersin.orgnih.gov The disruption of the SIRT1/Akt pathway represents another layer of the complex intracellular changes that mediate the neuropharmacological effects of scopolamine. nih.govnih.gov
Table 6: Research Findings on Scopolamine and SIRT1/Akt Pathway Interactions
| Molecule/Pathway | Brain Region | Effect of Scopolamine | Implication | Reference |
| SIRT1 | Hippocampus | Decreased expression | Impairs a key regulator of cellular stress resistance and metabolism. | nih.gov |
| Phosphorylated Akt (p-Akt) / Akt ratio | Hippocampus | Significantly decreased | Reduces pro-survival signaling, potentially increasing neuronal vulnerability. | nih.gov |
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation and Oxidative Stress Pathways
Scopolamine has been shown to influence the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. iop.krakow.plresearchgate.net Administration of scopolamine can lead to a downregulation of Nrf2 expression and its downstream target, heme oxygenase-1 (HO-1), in the hippocampus and cortex. iop.krakow.plresearchgate.net This disruption of the Nrf2 signaling pathway impairs the expression of antioxidant genes, which can exacerbate oxidative damage. nih.gov
The mechanism by which scopolamine affects Nrf2 involves the induction of oxidative stress. Scopolamine treatment has been observed to decrease the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH), while increasing levels of reactive oxygen species (ROS) and lipid peroxidation products like malondialdehyde (MDA). researchgate.netnih.govmdpi.com This shift in redox balance towards an oxidative state can lead to cellular damage. mdpi.com The Nrf2/Keap1 signaling pathway is a primary defense mechanism against such oxidative stress. mdpi.com Under normal conditions, Nrf2 is held in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of antioxidant genes, initiating their transcription. researchgate.net Scopolamine's interference with this pathway contributes to its neurotoxic effects. researchgate.net
Some studies suggest that the neuroinflammatory processes triggered by scopolamine can also modulate Nrf2 activity. nih.gov Inflammatory cytokines, for instance, can influence Nrf2 signaling, and scopolamine-induced inflammation may further suppress Nrf2 expression. nih.gov
Nuclear Factor Kappa B (NF-κB) and Neuroinflammatory Responses
Scopolamine administration is associated with the activation of the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation. nih.govmdpi.com This activation leads to the transcription of pro-inflammatory genes and the subsequent release of inflammatory mediators. nih.govnih.gov
In experimental models, scopolamine has been shown to induce the activation and translocation of NF-κB into the nucleus. mdpi.com This is often accompanied by an increase in the expression of pro-inflammatory enzymes like cyclooxygenase-II (COX-II) and inducible nitric oxide synthase (iNOS). mdpi.comnih.gov The upregulation of NF-κB activity can exacerbate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov
Apoptotic Pathway Modulation (e.g., Bax/Bcl-2 Ratio, Caspase-3, PARP Cleavage)
Scopolamine has been demonstrated to modulate apoptotic pathways, leading to programmed cell death in neuronal cells. mdpi.commdpi.com A key mechanism in this process is the alteration of the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. mdpi.comresearchgate.net
Specifically, scopolamine treatment has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.govmdpi.com This shift results in an increased Bax/Bcl-2 ratio, which is a critical determinant of cell susceptibility to apoptosis. mdpi.comresearchgate.net An elevated Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytoplasm. mdpi.comnih.gov
The release of cytochrome c is a pivotal event in the intrinsic apoptotic pathway, as it triggers the activation of a cascade of caspases. nih.gov Scopolamine has been found to increase the levels of cleaved caspase-3, the primary executioner caspase. mdpi.commdpi.com Activated caspase-3 then proceeds to cleave various cellular substrates, including poly (ADP-ribose) polymerase (PARP). mdpi.comresearchgate.net The cleavage of PARP is a hallmark of apoptosis. mdpi.com Studies have shown that scopolamine administration leads to increased expression of cleaved PARP. mdpi.com
Table 1: Impact of Scopolamine on Apoptotic Pathway Markers
| Marker | Effect of Scopolamine | Reference |
|---|---|---|
| Bax/Bcl-2 Ratio | Increased | nih.govmdpi.com |
| Cleaved Caspase-3 | Increased | mdpi.commdpi.com |
| Cleaved PARP | Increased | mdpi.com |
Allosteric Modulation of Muscarinic Receptors
Scopolamine is a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs), binding to the orthosteric site, which is the same site as the endogenous ligand, acetylcholine. wikipedia.orghhs.gov It acts on all five subtypes of muscarinic receptors (M1-M5). wikipedia.orgpharmacompass.com The development of subtype-selective antagonists has been challenging due to the highly conserved nature of the orthosteric binding site across the different mAChR subtypes. frontiersin.org
While scopolamine itself is an orthosteric antagonist, the concept of allosteric modulation is highly relevant to the study of muscarinic receptors. Allosteric modulators are compounds that bind to a site on the receptor that is distinct from the orthosteric site. frontiersin.org This binding can alter the affinity and/or efficacy of the orthosteric ligand.
Interestingly, some studies have shown that certain molecules can interact with both orthosteric and allosteric sites on muscarinic receptors. For example, the antagonist methoctramine (B27182) has been reported to bind with high affinity to the orthosteric site of the M2 receptor and simultaneously interact with a lower affinity allosteric site. frontiersin.org This dual interaction can prevent another orthosteric ligand, such as N-methyl-scopolamine, from dissociating from the receptor. frontiersin.org
The exploration of allosteric modulators for muscarinic receptors is an active area of research, as they offer the potential for greater subtype selectivity and a more nuanced regulation of receptor function compared to traditional orthosteric ligands. frontiersin.orgresearchgate.net
Preclinical Pharmacokinetic and Metabolic Research of Scopolamine Sulfate
Absorption and Distribution Studies in Animal Models
Scopolamine (B1681570) sulfate's absorption and distribution have been characterized in various animal models, providing foundational knowledge for its pharmacological profile. As a tertiary amine, scopolamine hydrobromide can passively diffuse across the blood-brain barrier. plos.org
Blood-Brain Barrier Permeability Investigations
Scopolamine's ability to cross the blood-brain barrier is a key characteristic influencing its central nervous system effects. nih.gov This permeability is attributed to its lipophilic nature. ijsci.com Studies in rats have confirmed that scopolamine readily crosses the blood-brain barrier, leading to its observed effects on the central nervous system. europa.euinvivochem.com This penetration is a critical factor in its use in preclinical models of cognitive dysfunction, such as Alzheimer's disease. acs.org
Investigations have utilized scopolamine and its quaternary ammonium (B1175870) derivative, scopolamine methylbromide, which poorly crosses the blood-brain barrier, to study barrier integrity. nih.gov In these studies, the lack of central effects from the methylbromide derivative, even after exposure to conditions expected to disrupt the barrier, further underscores the intrinsic permeability of scopolamine itself. nih.gov
Plasma Protein Binding in Animal Species
In preclinical species, scopolamine exhibits a low degree of binding to plasma proteins. Specifically, in rats, the plasma protein binding is approximately 30 ± 10%. nih.govinvivochem.comdrugbank.com This reversible binding to plasma proteins is a factor in its distribution throughout the body. europa.eumedsafe.govt.nz It is suggested that about 30% of scopolamine in the bloodstream binds to albumin. ijsci.com
Table 1: Plasma Protein Binding of Scopolamine in Animal Models
| Animal Species | Plasma Protein Binding (%) | Reference |
| Rat | 30 ± 10 | nih.govinvivochem.comdrugbank.com |
Volume of Distribution in Preclinical Models
The volume of distribution (Vd) for scopolamine suggests widespread distribution into tissues. europa.eu While not extensively characterized in all animal models, studies have provided insights into this pharmacokinetic parameter. Following intravenous administration in healthy volunteers, the volume of distribution was determined to be 363 ± 66.7 L. researchgate.netnih.gov Another study reported a Vd of 141.3 ± 1.6 L after intravenous infusion. nih.govinvivochem.comdrugbank.com The large volume of distribution is indicative of significant tissue uptake. europa.eu
Table 2: Volume of Distribution of Scopolamine
| Administration Route | Volume of Distribution (L) | Reference |
| Intravenous Infusion | 363 ± 66.7 | researchgate.netnih.gov |
| Intravenous Infusion | 141.3 ± 1.6 | nih.govinvivochem.comdrugbank.com |
Biotransformation and Metabolite Identification in Research Settings
The metabolism of scopolamine has been investigated in research settings, revealing several key pathways. ijsci.commedsafe.govt.nz It is primarily metabolized in the liver. europa.euinvivochem.comdrugbank.com
Involvement of Cytochrome P450 Enzymes (e.g., CYP3A Subfamily) in Oxidative Demethylation
In vitro studies using rat liver microsomes have demonstrated that scopolamine undergoes oxidative demethylation. europa.eu This process is mediated by the cytochrome P450 (CYP) enzyme system, with a particular involvement of the CYP3A subfamily. invivochem.comdrugbank.comnih.gov Evidence also suggests that CYP3A4 is responsible for at least some of the oxidative demethylation. drugbank.com Inhibition of CYP3A enzymes has been shown to alter the pharmacokinetics of scopolamine, further confirming the role of this enzyme subfamily in its metabolism. mdpi.com
Glucuronide and Sulfate (B86663) Conjugation Pathways
Following oxidative metabolism, scopolamine and its metabolites undergo phase II conjugation reactions. The primary conjugation pathways identified are glucuronidation and sulfation. ijsci.comeuropa.eumdpi.com These conjugation processes result in the formation of glucuronide and sulfate conjugates, which are then excreted. europa.eumedsafe.govt.nz In human urine, after treatment with β-glucuronidase and sulfatase, the amount of recovered scopolamine increases significantly, indicating that glucuronide and sulfate conjugation are major metabolic routes. unl.eduresearchgate.net While both are important, glucuronide conjugation is considered a particularly relevant pathway. researchgate.net
Identification of Novel Metabolites in Animal Studies
Preclinical research has established that scopolamine undergoes extensive metabolism, which is notably species-specific. nih.govtandfonline.com The application of advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the identification of a wide array of metabolites in animal models, primarily in rats. nih.govcapes.gov.br
One comprehensive study identified at least 18 distinct metabolites in rat urine following the administration of scopolamine. nih.govhhs.gov These findings reveal several key metabolic pathways, including hydrolysis, demethylation, hydroxylation, dehydration, and conjugation with glucuronic acid or sulfate. nih.govnih.govhhs.gov
Key novel metabolites identified in rat studies include various hydroxylated and methoxylated derivatives, which points to significant oxidative metabolism. nih.govnih.gov For instance, metabolites such as hydroxyscopolamine, p-hydroxy-m-methoxyscopolamine, and even more extensively oxidized forms like trihydroxyscopolamine and dihydroxy-methoxyscopolamine have been detected. nih.govnih.gov
The tables below summarize the metabolites identified in preclinical studies, showcasing the diversity in metabolic pathways across different animal species.
Table 1: Scopolamine Metabolites Identified in Rat Samples
This table is interactive. Click on the headers to sort the data.
| Metabolite Name | Sample Type | Metabolic Pathway | Reference |
|---|---|---|---|
| Norscopine (B13418999) | Urine, Feces, Plasma | Demethylation, Hydrolysis | nih.gov, nih.gov |
| Scopine (B3395896) | Urine, Feces, Plasma | Hydrolysis | nih.gov, nih.gov |
| Tropic acid | Urine, Feces, Plasma | Hydrolysis | nih.gov, nih.gov |
| Aponorscopolamine | Urine, Feces, Plasma | Dehydration, Demethylation | nih.gov, nih.gov |
| Aposcopolamine (B190597) | Urine, Feces, Plasma | Dehydration | nih.gov, nih.gov |
| Norscopolamine | Urine, Feces, Plasma | Demethylation | nih.gov, nih.gov |
| Hydroxyscopolamine | Urine, Feces, Plasma | Hydroxylation | nih.gov, nih.gov |
| Hydroxyscopolamine N-oxide | Urine, Feces | Oxidation | nih.gov, nih.gov |
| p-Hydroxy-m-methoxyscopolamine | Urine | Hydroxylation, Methoxy. | nih.gov |
| Trihydroxyscopolamine | Urine | Hydroxylation | nih.gov, nih.gov |
| Dihydroxy-methoxyscopolamine | Urine | Hydroxylation, Methoxy. | nih.gov, nih.gov |
| Hydroxyl-dimethoxyscopolamine | Urine | Hydroxylation, Methoxy. | nih.gov |
| Glucuronide Conjugates | Urine | Glucuronidation | nih.gov |
Comparative studies involving multiple species have underscored significant variability in metabolic profiles. nih.govtandfonline.com While rats produce a notable amount of phenolic metabolites, other species favor different pathways. nih.govtandfonline.com For example, tropic acid, a product of ester hydrolysis, is a major metabolite in guinea pigs and some rabbits, but it is a minor one in mice. nih.govtandfonline.com Mice, in contrast, show a higher propensity for forming glucuronide conjugates of both scopolamine and norscopolamine. nih.gov Dehydrated metabolites, such as aposcopolamine and aponorscopolamine, are found in abundance in guinea pigs. nih.govtandfonline.com
Table 2: Major Scopolamine Metabolites in Different Animal Species
This table is interactive. Click on the headers to sort the data.
| Animal Species | Major Metabolites | Primary Metabolic Pathway(s) | Reference |
|---|---|---|---|
| Rat | p-Hydroxy-scopolamine, m-Hydroxy-scopolamine, p-Hydroxy-m-methoxy-scopolamine | Phenolic Hydroxylation | nih.gov, tandfonline.com |
| Mouse | Glucuronide conjugates of scopolamine and norscopolamine | Glucuronidation | nih.gov |
| Guinea Pig | Tropic acid, Aposcopolamine, Aponorscopolamine | Hydrolysis, Dehydration | nih.gov, tandfonline.com |
Excretion Pathways of Unchanged Compound and Metabolites in Research Models
The elimination of scopolamine and its metabolites occurs through various pathways, with urinary excretion being the most significant route in most animal models studied. europa.eu However, the extent of urinary excretion and the contribution of other routes, such as fecal excretion, show considerable species-dependent differences. researchgate.netresearchgate.net
Research indicates that the total amount of unchanged scopolamine and its metabolites recovered in urine can range from approximately 30% to as high as 90% of the administered dose, depending on the species. researchgate.netresearchgate.net For instance, following a subcutaneous dose, guinea pigs, mice, and some rabbits excrete about 80-90% of the dose in urine. researchgate.net In contrast, rats excrete a much lower proportion, around 30%, via the urinary route under similar conditions. researchgate.net This suggests a more significant role for other elimination pathways, such as biliary excretion into the feces, in rats compared to other species. nih.govnih.gov
Studies in rats have identified a number of metabolites in feces, including norscopine, scopine, tropic acid, aponorscopolamine, aposcopolamine, norscopolamine, hydroxyscopolamine, and hydroxyscopolamine N-oxide. nih.gov This confirms that the gastrointestinal tract is a notable route of elimination for scopolamine metabolites in this species. nih.gov In mice, scopolamine administration has been observed to cause a dose-dependent decrease in fecal output, while urinary output remained unaffected, indicating a physiological impact on the excretory process itself. biorxiv.org
The amount of unchanged parent drug excreted is generally low, underscoring the importance of metabolic conversion prior to elimination. europa.euwikipedia.org
Table 3: Summary of Scopolamine Excretion Data in Animal Models
This table is interactive. Click on the headers to sort the data.
| Animal Species | Primary Excretion Route | % of Dose in Urine (Parent + Metabolites) | Key Findings | Reference |
|---|---|---|---|---|
| Rat | Urine and Feces | ~30% | Significant fecal excretion of metabolites. | nih.gov, researchgate.net |
| Mouse | Urine | 80-90% | High urinary excretion; scopolamine can reduce fecal output. | biorxiv.org, researchgate.net |
| Guinea Pig | Urine | 80-90% | Predominantly urinary excretion. | researchgate.net |
| Rabbit | Urine | 80-90% (variable) | High urinary excretion. | researchgate.net |
| Dog | Urine | Major route | Radioactivity from labeled drug mainly in urine. | researchgate.net |
Preclinical Research Models and Methodologies Utilizing Scopolamine Sulfate
Pharmacological Models for Cognitive Impairment
The administration of scopolamine (B1681570) sulfate (B86663) is a cornerstone in the development of animal models that exhibit cognitive impairments analogous to those seen in human conditions. These models are instrumental in investigating the underlying neurobiology of these disorders and in the preliminary assessment of nootropic or neuroprotective compounds.
Induction of Cholinergic Deficits and Memory Impairment in Animal Models
Scopolamine sulfate is widely used to create animal models with deficits in learning and memory by blocking the action of acetylcholine (B1216132), a crucial neurotransmitter for cognitive processes. koreamed.orgresearchgate.netmdpi.commdpi.com This blockade of muscarinic receptors leads to a temporary state of cognitive dysfunction, which is a well-validated method for studying memory impairment. researchgate.netjst.go.jp The resulting cholinergic deficit mimics aspects of neurodegenerative diseases and is extensively used to evaluate the efficacy of potential new drugs aimed at enhancing cognitive function. mdpi.comjmb.or.kr
The scopolamine-induced amnesia model is a common and reliable tool in neuroscience research. jst.go.jpplos.org It has been consistently used for many years in the study of degenerative brain diseases and for the development and evaluation of new drugs. koreamed.orgnih.gov The cognitive impairments induced by scopolamine are characterized by difficulties in both short-term and long-term memory formation and retrieval. researchgate.net
Biochemically, scopolamine administration has been shown to increase the activity of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, further contributing to the cholinergic deficit. mdpi.commdpi.com Additionally, scopolamine can induce oxidative stress in the brain, another factor contributing to its neurotoxic effects and subsequent memory impairment. koreamed.orgmdpi.comjnutraceutical.comspandidos-publications.com
Models for Neurodegenerative Conditions (e.g., Alzheimer's Disease, Dementia)
The cognitive symptoms observed in Alzheimer's disease (AD) and other forms of dementia are closely linked to the degeneration of cholinergic neurons. nih.gov this compound-induced models are therefore highly relevant for studying these conditions. By creating a state of cholinergic hypofunction, scopolamine administration in animals produces cognitive deficits that resemble those seen in early-stage AD. researchgate.netmdpi.com This makes it a valuable and widely used pharmacological model for screening potential anti-amnesic and neuroprotective drugs. mdpi.comjst.go.jpjmb.or.kr
Chronic administration of scopolamine can lead to pathological changes that are characteristic of AD, including increased deposition of amyloid-beta and neuroinflammation. researchgate.net The scopolamine model effectively mimics the cholinergic dysfunction that is a key feature of AD, providing a platform to investigate the mechanisms of the disease and to test novel therapeutic strategies. researchgate.netresearchgate.net The model is particularly useful for evaluating compounds that aim to restore cholinergic function or mitigate the downstream effects of cholinergic blockade. jnutraceutical.com
Models for Schizophrenia-Related Cognitive Dysfunctions
Cognitive impairment is a core feature of schizophrenia, and the cholinergic system is implicated in these deficits. nih.gov Anticholinergic drugs like scopolamine can produce cognitive impairments in healthy subjects that are similar to those observed in individuals with schizophrenia. nih.gov In animal models, scopolamine has been used to induce cognitive dysfunctions relevant to this disorder. nih.govoup.com
Specifically, scopolamine has been shown to affect attentional processes in a manner that may model certain cognitive symptoms of schizophrenia. nih.gov For instance, at higher doses, scopolamine can induce a state of attentional perseveration, which is resistant to reversal by typical and atypical antipsychotic drugs but can be ameliorated by cognitive enhancers. nih.govoup.com This suggests that the scopolamine model can be a useful tool for screening novel therapeutic agents aimed at treating the cognitive impairments associated with schizophrenia, which are often not adequately addressed by current antipsychotic medications. nih.gov
Behavioral Phenotyping Methodologies in Animal Research
To assess the cognitive deficits induced by this compound and to evaluate the efficacy of potential treatments, a variety of behavioral tests are employed in animal research. These tests are designed to measure different aspects of learning and memory.
Spatial Memory Assessment (e.g., Morris Water Maze, Y-Maze, Radial Arm Maze)
Spatial memory is a cognitive function that is particularly sensitive to cholinergic disruption. Several well-established maze-based tasks are used to assess spatial learning and memory in scopolamine-treated animals.
The Morris Water Maze (MWM) is a widely used test for spatial learning and memory. mdpi.comspandidos-publications.comjkom.orgroyalsocietypublishing.org In this task, animals must learn the location of a hidden platform in a pool of water, using external cues for navigation. Scopolamine administration typically impairs performance in the MWM, leading to increased escape latency (the time taken to find the platform) and less time spent in the target quadrant during probe trials. mdpi.commdpi.comjkom.orgroyalsocietypublishing.orgmdpi.com
The Y-Maze is another common apparatus for assessing spatial working memory. jmb.or.krroyalsocietypublishing.orgmdpi.comresearchgate.netfrontiersin.org This maze consists of three identical arms, and the test relies on the natural tendency of rodents to explore novel environments. Spontaneous alternation, the tendency to enter a different arm of the maze on consecutive entries, is used as a measure of spatial working memory. Scopolamine treatment has been shown to significantly reduce the rate of spontaneous alternation. jmb.or.krresearchgate.net
The Radial Arm Maze (RAM) is used to evaluate both spatial working and reference memory. plos.orgjkom.orgilkogretim-online.orgnih.gov In this task, some arms of the maze are baited with food, and the animal must learn to visit only the baited arms and to avoid re-entering arms it has already visited. Scopolamine administration increases the number of errors, including both working memory errors (re-entering a baited arm) and reference memory errors (entering an unbaited arm). plos.orgnih.gov
Table 1: Effects of this compound on Spatial Memory Tasks
| Behavioral Test | Key Metric | Typical Effect of Scopolamine |
| Morris Water Maze | Escape Latency | Increased mdpi.commdpi.comjkom.orgroyalsocietypublishing.org |
| Time in Target Quadrant | Decreased royalsocietypublishing.orgresearchgate.net | |
| Y-Maze | Spontaneous Alternation | Decreased jmb.or.krresearchgate.net |
| Radial Arm Maze | Working Memory Errors | Increased plos.org |
| Reference Memory Errors | Increased plos.org |
Learning and Memory Acquisition Paradigms (e.g., Passive Avoidance, Novel Object Recognition)
In addition to spatial memory, other forms of learning and memory are also disrupted by scopolamine. The passive avoidance and novel object recognition tests are frequently used to assess these non-spatial cognitive functions.
The Passive Avoidance Test measures fear-motivated memory. jst.go.jpplos.orgspandidos-publications.commdpi.comresearchgate.net In this task, an animal learns to avoid an environment in which it has previously received an aversive stimulus (e.g., a mild foot shock). Scopolamine administration typically impairs performance, as indicated by a shorter latency to enter the aversive compartment during the retention test. plos.orgspandidos-publications.comresearchgate.netnih.gov
The Novel Object Recognition (NOR) Test is used to assess recognition memory. jmb.or.krmdpi.comfrontiersin.orgfrontiersin.orgresearchgate.netnih.govmdpi.com This test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one. Scopolamine treatment impairs the ability to discriminate between the novel and familiar objects, resulting in a reduced discrimination index. jmb.or.krfrontiersin.org
Table 2: Effects of this compound on Learning and Memory Acquisition Paradigms
| Behavioral Test | Key Metric | Typical Effect of Scopolamine |
| Passive Avoidance | Step-through Latency | Decreased plos.orgspandidos-publications.comresearchgate.net |
| Novel Object Recognition | Discrimination Index | Decreased jmb.or.krfrontiersin.org |
In Vitro and Cell-Based Research Systems
Scopolamine's interactions with various receptors are investigated using in vitro systems like Human Embryonic Kidney 293 (HEK293) cells and Xenopus oocytes. These models allow for the detailed study of receptor binding and function in a controlled environment.
In HEK293 cells stably expressing 5-HT3 receptors, scopolamine has been shown to compete with the binding of [3H]granisetron, a known 5-HT3 receptor antagonist. nih.govchemsrc.com Radioligand binding assays have determined the inhibitory constant (Ki) of scopolamine at these receptors. nih.gov For example, competition binding experiments with [3H]granisetron yielded a pKi of 5.17, which corresponds to a Ki of 6.76 μM. nih.gov Similar results were obtained using a fluorescent derivative of granisetron (B54018) in flow cytometry experiments, yielding a pKi of 5.31 (Ki = 4.90 μM). nih.gov
Xenopus oocytes are a valuable tool for studying the functional effects of compounds on ion channels and receptors. researchgate.netua.es When 5-HT3A receptors are expressed in Xenopus oocytes, application of serotonin (B10506) (5-HT) elicits an inward current. nih.gov Scopolamine, when co-applied with 5-HT, causes a concentration-dependent inhibition of this current, with a calculated IC50 of 2.09 μM. nih.govchemsrc.com This inhibition is reversible and suggests competitive antagonism at the 5-HT3 receptor. nih.gov Schild plot analysis further confirmed competitive antagonism with a pA2 value of 5.02. nih.govresearchgate.net It is important to note that scopolamine alone does not elicit a response in oocytes expressing 5-HT3 receptors. chemsrc.com
These studies demonstrate that in addition to its well-known activity at muscarinic receptors, scopolamine also acts as a competitive antagonist at 5-HT3 receptors.
Interactive Data Table: Receptor Binding and Functional Assay Findings for Scopolamine
| Assay Type | Cell Line | Target Receptor | Key Finding | Value | Citation |
| Radioligand Binding | HEK293 | 5-HT3 | pKi ([3H]granisetron competition) | 5.17 ± 0.24 | nih.gov |
| Radioligand Binding | HEK293 | 5-HT3 | Ki ([3H]granisetron competition) | 6.76 μM | nih.gov |
| Flow Cytometry | HEK293 | 5-HT3 | pKi (G-FL competition) | 5.31 ± 0.09 | nih.gov |
| Flow Cytometry | HEK293 | 5-HT3 | Ki (G-FL competition) | 4.90 μM | nih.gov |
| Electrophysiology | Xenopus Oocytes | 5-HT3A | IC50 (inhibition of 5-HT response) | 2.09 μM | nih.govchemsrc.com |
| Electrophysiology | Xenopus Oocytes | 5-HT3A | pA2 (Schild plot) | 5.02 | nih.govresearchgate.net |
Neuronal cell culture models, such as the PC12 cell line derived from a rat pheochromocytoma, are widely used to study the mechanisms of neuronal damage and to evaluate the protective effects of various compounds. mdpi.comnih.govresearchgate.net PC12 cells possess muscarinic receptors and, when treated with nerve growth factor (NGF), differentiate into cells with neuronal characteristics, making them a suitable model for neuroprotection studies. mdpi.comresearchgate.net
Scopolamine has been shown to induce cytotoxicity in PC12 cells in a dose-dependent manner. nih.govresearchgate.net For instance, exposure of PC12 cells to scopolamine can lead to a significant decrease in cell viability. nih.govresearchgate.net This cytotoxic effect is often used to create a model of neuronal damage against which potential neuroprotective agents can be tested. nih.govnih.gov
Studies have demonstrated that pretreatment with various extracts and compounds can protect PC12 cells from scopolamine-induced damage. nih.govnih.gov For example, an extract from Bacopa monniera was shown to ameliorate the mitochondrial and plasma membrane damage induced by scopolamine in PC12 cells. nih.gov This protective effect was associated with the downregulation of acetylcholinesterase (AChE) and the upregulation of brain-derived neurotrophic factor (BDNF) and muscarinic-1 receptor expression. nih.gov
Furthermore, scopolamine exposure can lead to oxidative stress in PC12 cells, characterized by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and depleted levels of antioxidant enzymes. nih.gov Neuroprotective agents can counteract these effects by restoring antioxidant enzyme levels and reducing lipid peroxidation. nih.gov
Interactive Data Table: Effects of Scopolamine in PC12 Cell Models
| Parameter | Effect of Scopolamine | Neuroprotective Intervention | Outcome of Intervention | Citation |
| Cell Viability | Decreased | Bacopa monniera extract | Increased cell survival | nih.gov |
| Acetylcholinesterase (AChE) | Upregulated | Bacopa monniera extract | Downregulated AChE | nih.gov |
| Brain-Derived Neurotrophic Factor (BDNF) | Downregulated | Bacopa monniera extract | Upregulated BDNF | nih.gov |
| Malondialdehyde (MDA) | Increased | Bacopa monniera extract | Decreased lipid peroxidation | nih.gov |
| Antioxidant Enzymes | Depleted | Bacopa monniera extract | Restored enzyme levels | nih.gov |
Receptor Binding and Functional Assays in Cell Lines (e.g., HEK293, Xenopus Oocytes)
Advanced Research Techniques and Biomarker Analysis
Western blot analysis is a fundamental molecular biology technique used to detect and quantify specific proteins in a sample. In the context of scopolamine research, it is frequently employed to investigate the molecular pathways affected by the compound.
Studies have used Western blotting to analyze the expression of proteins involved in apoptosis, neuroinflammation, and synaptic plasticity in response to scopolamine. For example, in scopolamine-induced models of cognitive impairment, Western blot analysis has revealed increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov This indicates an activation of apoptotic pathways.
Furthermore, scopolamine has been shown to affect the expression of proteins related to synaptic function. In some studies, scopolamine treatment led to a decrease in the expression of synaptic proteins like synaptophysin and postsynaptic density protein 95 (PSD95). nih.govjmb.or.kr Conversely, treatments that ameliorate scopolamine-induced cognitive deficits have been shown to restore the levels of these synaptic proteins. jmb.or.kr
The expression of signaling molecules is also commonly assessed by Western blot. For instance, scopolamine administration has been found to decrease the expression of brain-derived neurotrophic factor (BDNF) and the phosphorylation of cAMP response element-binding protein (CREB). nih.govmdpi.com Neuroprotective agents are often evaluated for their ability to reverse these changes. nih.govmdpi.com Additionally, scopolamine has been shown to influence inflammatory pathways by affecting the expression of proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net
Interactive Data Table: Protein Expression Changes Analyzed by Western Blot in Scopolamine Models
| Protein Category | Protein | Effect of Scopolamine | Research Context | Citation |
| Apoptosis | Bax | Increased | Cognitive impairment | nih.govnih.gov |
| Apoptosis | Bcl-2 | Decreased | Cognitive impairment | nih.govnih.gov |
| Synaptic Plasticity | Synaptophysin | Decreased | Cognitive impairment | nih.govjmb.or.kr |
| Synaptic Plasticity | PSD95 | Decreased | Cognitive impairment | nih.govjmb.or.kr |
| Neurotrophic Factors | BDNF | Decreased | Cognitive impairment | nih.govmdpi.com |
| Signaling Molecules | p-CREB | Decreased | Cognitive impairment | nih.govmdpi.com |
| Inflammation | iNOS | Increased | Amnesic models | researchgate.net |
| Inflammation | COX-2 | Increased | Amnesic models | researchgate.net |
Histological and cytological techniques are crucial for visualizing the structural changes in tissues and cells following scopolamine administration. Nissl staining and the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay are two commonly used methods in this regard.
Nissl staining is used to stain the Nissl bodies (rough endoplasmic reticulum) in the cytoplasm of neurons. A reduction in Nissl bodies or their disappearance is indicative of neuronal damage or death. koreamed.org In animal models of scopolamine-induced cognitive impairment, Nissl staining has revealed neuronal loss and damage in brain regions critical for memory, such as the hippocampus. acs.orgplos.orgfrontiersin.org For example, studies have shown a decrease in the number of Nissl bodies and shrunken or degenerated neurons in the hippocampal CA1 and CA3 regions of scopolamine-treated animals. acs.orgplos.org Treatments that protect against scopolamine-induced deficits often show a preservation of normal neuronal morphology as assessed by Nissl staining. acs.orgplos.org
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis (programmed cell death). An increase in the number of TUNEL-positive cells indicates an increase in apoptosis. In scopolamine-treated animals, the TUNEL assay has demonstrated an increase in apoptotic cells in the brain, particularly in the hippocampus and cortex. nih.govsci-hub.seacs.orgnih.gov This suggests that apoptosis is a mechanism contributing to the neuronal damage induced by scopolamine. The administration of neuroprotective compounds has been shown to reduce the number of TUNEL-positive cells, indicating an anti-apoptotic effect. nih.govacs.org
Together, Nissl staining and the TUNEL assay provide valuable visual evidence of the neurotoxic and apoptotic effects of scopolamine at the cellular level.
Interactive Data Table: Histological and Cytological Findings in Scopolamine Research
| Technique | Brain Region | Observation in Scopolamine-Treated Models | Interpretation | Citation |
| Nissl Staining | Hippocampus (CA1, CA3) | Decreased number of Nissl bodies, shrunken neurons | Neuronal damage and loss | acs.orgplos.orgfrontiersin.org |
| TUNEL Assay | Hippocampus, Cortex | Increased number of TUNEL-positive cells | Increased apoptosis | nih.govsci-hub.seacs.orgnih.gov |
Electrophysiological Recordings (e.g., Long-Term Potentiation, EEG Analysis in Animal Models)
Long-Term Potentiation (LTP): LTP is a form of synaptic plasticity that is widely considered to be a cellular correlate of learning and memory. In preclinical studies, scopolamine has been shown to inhibit the induction and maintenance of LTP in the hippocampus, a brain region critical for memory formation. wikipedia.orgresearchgate.net The administration of scopolamine can impair LTP by antagonizing muscarinic acetylcholine receptors, which are involved in modulating synaptic strength. mdpi.com Research has demonstrated that scopolamine can attenuate the field excitatory post-synaptic potential (fEPSP) activity, a key measure of synaptic response in LTP experiments. mdpi.com For instance, studies have shown that scopolamine significantly decreases LTP parameters, including the amplitude and slope of fEPSPs. researchgate.net Some research has also indicated that scopolamine's inhibitory effects on LTP can be reversed by certain compounds, suggesting potential therapeutic avenues. researchgate.net The ERK-CREB-BDNF pathway, which is vital for synaptic plasticity, is often disrupted by scopolamine, further contributing to LTP impairment. jmb.or.kr
Interactive Table: Effects of Scopolamine on Electrophysiological Parameters
| Parameter | Effect of Scopolamine Administration | Key Findings |
|---|---|---|
| Long-Term Potentiation (LTP) | Inhibition/Impairment | Decreased fEPSP amplitude and slope. researchgate.net Disruption of the ERK-CREB-BDNF pathway. jmb.or.kr |
| EEG Power Spectrum | Increased Delta and Theta Power | Reflects cholinergic deficiency and models EEG slowing seen in Alzheimer's disease. researchgate.net |
| High-Frequency Oscillations (HFOs) | Modulation | Occurrence can be influenced by behavioral states in animal models of neurodegenerative disease. nih.gov |
Oxidative Stress Markers and Inflammatory Cytokine Assessment
The administration of scopolamine in animal models is known to induce oxidative stress and neuroinflammation, which are pathological processes implicated in a variety of neurodegenerative diseases. nih.gov The assessment of specific biomarkers provides insight into the extent of this damage and the potential protective effects of novel therapeutic agents.
Oxidative Stress Markers: Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body's antioxidant defense systems to neutralize them. Scopolamine administration has been consistently shown to increase oxidative stress in the brain. frontiersin.orgnih.gov This is evidenced by a decrease in the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). innovareacademics.infrontiersin.orgmdpi.com Conversely, levels of malondialdehyde (MDA), a marker of lipid peroxidation, are typically elevated following scopolamine treatment. frontiersin.orgmdpi.com The Nrf2 pathway, a critical regulator of antioxidant responses, is often downregulated by scopolamine, further contributing to oxidative damage. nih.govfrontiersin.orgnih.gov
Inflammatory Cytokine Assessment: Neuroinflammation is another critical consequence of scopolamine administration. mdpi.com Scopolamine treatment leads to an increased expression of pro-inflammatory cytokines in the brain. mdpi.com Commonly measured cytokines include tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). innovareacademics.inmdpi.com The activation of the nuclear factor kappa B (NF-κB) signaling pathway is a key mechanism underlying this inflammatory response. frontiersin.orgnih.govinnovareacademics.in Increased levels of these inflammatory mediators contribute to the neuronal damage and cognitive impairment observed in scopolamine-induced models. frontiersin.orgnih.govmdpi.com
Interactive Table: Impact of Scopolamine on Oxidative Stress and Inflammation
| Category | Marker | Effect of Scopolamine Administration |
|---|---|---|
| Oxidative Stress | Superoxide Dismutase (SOD) | Decreased Activity innovareacademics.infrontiersin.orgmdpi.com |
| Catalase (CAT) | Decreased Activity innovareacademics.inmdpi.com | |
| Glutathione (GSH) | Decreased Levels innovareacademics.infrontiersin.orgmdpi.com | |
| Malondialdehyde (MDA) | Increased Levels frontiersin.orgmdpi.com | |
| Nrf2 | Downregulated Expression nih.govfrontiersin.orgnih.gov | |
| Inflammation | Tumor Necrosis Factor-alpha (TNF-α) | Increased Levels innovareacademics.inmdpi.com |
| Interleukin-1 beta (IL-1β) | Increased Levels innovareacademics.inmdpi.com | |
| Interleukin-6 (IL-6) | Increased Levels mdpi.com | |
| Nuclear Factor kappa B (NF-κB) | Activated Pathway frontiersin.orgnih.govinnovareacademics.in |
Structure Activity Relationships Sar and Synthetic Derivative Research
Impact of Structural Modifications on Central Nervous System Activity
Alterations to the core scopolamine (B1681570) molecule, including its distinctive epoxide bridge and chiral center, have profound implications for its interaction with central muscarinic acetylcholine (B1216132) receptors.
The 6,7-epoxide bridge is a defining feature of the scopolamine molecule, distinguishing it structurally from its close relative, hyoscyamine (B1674123). nih.gov This epoxide ring is not merely a minor structural variation; research indicates it is an indispensable motif for the compound's characteristic central effects. acs.org The conversion of hyoscyamine to scopolamine is mediated by the enzyme hyoscyamine 6β-hydroxylase (H6H), which first hydroxylates the molecule and then catalyzes the epoxidation. scirp.orgmdpi.comnih.gov This final epoxidation step is crucial, as the resulting structure appears to enhance the compound's activity within the central nervous system. acs.org Studies suggest that this structural feature is critical for the potent anticholinergic effects observed in the CNS, influencing how the molecule binds to and antagonizes muscarinic receptors in the brain. acs.orghhs.gov
Scopolamine possesses inherent optical activity, existing naturally as the levorotatory (-)-isomer. acs.org This stereochemistry is critical to its biological function. The molecule contains a chiral center at the 3' position of the tropic acid moiety. acs.org The natural (S)-(-)-enantiomer is responsible for most of the compound's potent anticholinergic activity. rsc.org
A significant challenge in the synthesis, separation, and storage of scopolamine is the propensity of this chiral center to undergo racemization. acs.org Under certain conditions, such as in the presence of alkaline solutions, the levorotatory (-)-scopolamine (B92485) can convert into a racemic mixture of (+)- and (-)-isomers, similar to how (-)-hyoscyamine racemizes to form atropine (B194438). mdpi.comtu-dortmund.de This is a critical consideration because the enantiomers have different biological profiles; for instance, (+)-hyoscyamine exhibits more potent excitatory effects on the CNS than its (-)-counterpart. rsc.org Maintaining the optical purity of the desired (S)-(-)-enantiomer is therefore essential for consistent pharmacological activity. acs.org
Role of the Epoxide Bridge on Central Effects
Synthesis and Pharmacological Evaluation of Scopolamine Analogues
The quest to modulate the activity of scopolamine has led to the synthesis and pharmacological testing of various derivatives. These studies aim to create analogues with altered potency, selectivity, or pharmacokinetic properties.
One avenue of synthetic modification involves the nitrogen atom of the tropane (B1204802) ring. Scopolamine has been subjected to N-oxidation using hydrogen peroxide to create scopolamine N-oxide. tubitak.gov.tr This derivative was evaluated for its potential as an enzyme inhibitor. In studies assessing its effect on acetylcholine esterase (AChE), scopolamine N-oxide demonstrated remarkable inhibitory activity. It was found to be the most active among several synthesized derivatives, exhibiting a maximum inhibition of 89.9% and an IC50 value of 37.4 µM, which was significantly lower than that of the parent scopolamine compound. tubitak.gov.trresearchgate.net This suggests that the N-oxidation enhances its ability to inhibit this key enzyme in cholinergic neurotransmission.
Other synthetic modifications have focused on the tropic acid portion of the molecule. The introduction of a sulfonic acid group onto the aromatic ring of scopolamine resulted in scopolamine sulfonic acid. tubitak.gov.tr This derivative also showed markedly improved AChE inhibitory activity compared to scopolamine, with an IC50 value of 46.9 µM. tubitak.gov.tr
Similarly, the O-methyl analogue of scopolamine was synthesized and evaluated. tubitak.gov.tr This O-methyl scopolamine also displayed enhanced AChE inhibition in comparison to the unsubstituted parent compound, with a reported IC50 of 94.7 µM. tubitak.gov.tr These findings indicate that substitutions on both the aromatic ring and the hydroxyl group can significantly influence the molecule's interaction with acetylcholinesterase.
Table 1: Acetylcholine Esterase (AChE) Inhibitory Activity of Scopolamine Derivatives
| Compound | IC50 (µM) | Maximum Inhibition (%) |
|---|---|---|
| Scopolamine N-oxide | 37.4 ± 1.1 | 89.9 ± 1.2 |
| Scopolamine Sulfonic Acid | 46.9 ± 1.0 | 70.3 ± 0.8 |
| O-Methyl Scopolamine | 94.7 ± 0.8 | 66.1 ± 1.2 |
Data sourced from a 2012 study on synthesized scopolamine derivatives. tubitak.gov.tr
The tropane alkaloid family includes several other important semi-synthetic and synthetic compounds that are structurally related to scopolamine. grupomarista.org.br These analogues were often developed to modify the parent compound's activity, particularly to reduce its CNS effects.
N-Butylscopolamine (Scopolamine Butylbromide): This is a quaternary ammonium (B1175870) compound and a semi-synthetic derivative of scopolamine. grupomarista.org.br The key modification is the addition of a butyl group to the nitrogen atom (N-butylation). This change confers a permanent positive charge, which significantly limits its ability to cross the blood-brain barrier. nih.gov As a result, N-butylscopolamine acts primarily on peripheral muscarinic receptors and is used for conditions requiring antispasmodic effects without the central side effects associated with scopolamine. nih.govtu-dortmund.de
Homatropine: An analogue where the tropic acid moiety of scopolamine/atropine is replaced by mandelic acid. grupomarista.org.br It is a muscarinic antagonist, but its effects are less potent and of a shorter duration than atropine.
Ipratropium: Another quaternary ammonium derivative, structurally similar to atropine. grupomarista.org.br Like N-butylscopolamine, its charged nature prevents significant passage across the blood-brain barrier, localizing its anticholinergic action.
Sulfonic Acid and O-Methyl Derivatives
Enzyme Inhibitory Potential of Scopolamine Derivatives (e.g., Acetylcholinesterase, Trypsin)
Research into the enzymatic inhibitory action of scopolamine and its derivatives has revealed potential therapeutic applications beyond its well-known antimuscarinic effects. Studies have particularly focused on acetylcholinesterase (AChE), an enzyme pivotal in the breakdown of the neurotransmitter acetylcholine, and proteases like trypsin.
A notable study synthesized five derivatives of scopolamine and evaluated their inhibitory capacity against AChE and trypsin. The parent compound, scopolamine, demonstrated significant AChE inhibitory potential. However, several of the synthesized derivatives exhibited even greater inhibition. mdpi.com
The derivatives, including Scopolamine N-oxide, Scopolamine sulfonic acid, and O-methyl scopolamine, all showed a remarkable ability to inhibit AChE, with Scopolamine N-oxide being the most potent among them. mdpi.com This suggests that modifications to the scopolamine structure can enhance its interaction with the active site of AChE, potentially offering a dual mechanism of action for conditions where both muscarinic antagonism and cholinesterase inhibition are beneficial.
In contrast, the inhibitory activity of these derivatives against the protease trypsin was found to be moderate. mdpi.com Among the tested compounds, scopoline, a derivative that showed minimal AChE inhibition, exhibited the most significant (though still moderate) activity against trypsin. mdpi.com This differential activity highlights the specificity of these derivatives and suggests that distinct structural features govern their interaction with different enzymes.
The following table summarizes the in vitro enzyme inhibitory activities of scopolamine and its synthesized derivatives:
| Compound | Acetylcholinesterase (AChE) Inhibition (%) | AChE IC50 (μM) | Trypsin Inhibition (%) | Trypsin IC50 (μM) |
| Scopolamine | 69.5 ± 0.5 | 205.0 ± 9.0 | 31.7 ± 0.8 | - |
| Scopolamine N-oxide | 89.9 ± 1.2 | 37.4 ± 1.1 | - | - |
| Scopolamine sulfonic acid | 70.3 ± 0.8 | 46.9 ± 1.0 | - | - |
| O-methyl scopolamine | 66.1 ± 1.2 | 94.7 ± 0.8 | - | - |
| Scopoline | - | - | 54.0 ± 1.4 | 621.2 ± 3.7 |
Data sourced from Shahwar et al., 2012. mdpi.com
Advanced Analytical Methodologies for Scopolamine Sulfate Research
Chromatography-Mass Spectrometry Techniques
Chromatography coupled with mass spectrometry (MS) stands as the gold standard for the analysis of scopolamine (B1681570) sulfate (B86663). hhs.govnih.gov This combination allows for the physical separation of the target compound and its metabolites from other substances, followed by their highly specific detection and structural elucidation based on their mass-to-charge ratio.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of scopolamine and its metabolites in various biological samples. nih.govcapes.gov.br The technique involves separating compounds with liquid chromatography before they are sequentially analyzed by two mass spectrometers. This approach is particularly effective for analyzing complex biological fluids like urine and plasma. hhs.govresearchgate.net
Research involving the administration of scopolamine to rats has utilized LC-MS/MS to identify numerous metabolic products in urine. nih.govcapes.gov.br In one significant study, a rapid and sensitive method was developed that identified the parent drug and at least 18 metabolites. hhs.govnih.gov The identification process involved comparing the retention times and mass spectra of the metabolites with the parent drug. nih.gov The metabolites were found to be formed through various biotransformation pathways, including demethylation, hydroxylation, and conjugation with glucuronic acid or sulfate. nih.gov
The identified metabolites in rat urine include:
tropic acid
aponorscopolamine
norscopolamine
hydroxyscopolamine
hydroxyscopolamine N-oxide
p-hydroxy-m-methoxyscopolamine
trihydroxyscopolamine
dihydroxy-methoxyscopolamine
hydroxyl-dimethoxyscopolamine
glucuronide and sulfate conjugates of norscopolamine, hydroxyscopolamine, and the parent drug. nih.gov
LC-MS/MS methods have been validated for quantifying scopolamine in human plasma and serum, demonstrating high sensitivity with low limits of quantification (LLOQ). nih.govpensoft.netresearchgate.netnih.gov For instance, one method achieved an LLOQ of 5 pg/mL in plasma, with a linear range of 5 to 640 pg/mL. waters.com Another validated method for human plasma demonstrated linearity over a concentration range of 3.03–315.76 pg.ml-1. pensoft.netpensoft.net
Table 1: LC-MS/MS Method Parameters for Scopolamine Analysis
| Matrix | Column | Mobile Phase | Detection Mode | Linear Range | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|---|
| Rat Urine | Reversed-phase C18 | Methanol/Ammonium (B1175870) Acetate (B1210297) (70:30, v/v) | MS/MS | Not Specified | Not Specified | nih.gov |
| Human Plasma | ACQUITY UPLC BEH C18 | Acidic aqueous buffer and acetonitrile (B52724) (gradient) | LC-MS/MS | 5-640 pg/mL | 5 pg/mL | waters.com |
| Human Plasma | ACE Cyano (150 × 4.6 mm, 5 µm) | Ammonium format buffer:methanol (60:40) | MRM (Positive Ion Mode) | 3.03–315.76 pg/mL | Not Specified | pensoft.net |
| Human Serum & Urine | ODS column | 5 mmol/L IPCC-MS3-methanol (gradient) | SRM (Positive Ion Mode) | Not Specified | 0.02 ng/mL (Detection Limit) | nih.gov |
| Human Blood & Urine | Shim-pack GISR-HP C18 | Acetonitrile formic acid (0.1%) (gradient) | MRM (Positive Ion Mode) | 1-100 ng/mL | Blood: 1.01 ng/mL, Urine: 1.07 ng/mL | kmmu.edu.cn |
Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for the analysis of scopolamine. nih.govresearchgate.net It is frequently used in toxicology for identifying substances in human specimens. nih.govresearchgate.net However, due to the thermal instability of tropane (B1204802) alkaloids like scopolamine, direct analysis is challenging as the compounds can degrade at the high temperatures used in the GC inlet. nih.govresearchgate.net
To overcome this limitation, chemical derivatization is a necessary step to enhance the volatility and thermal stability of scopolamine. nih.govjfda-online.com This process involves converting the analyte into a more suitable form for GC analysis. jfda-online.com Common derivatization procedures include acylation, for example, using heptafluorobutyric anhydride (B1165640) (HFBA). tandfonline.comnih.gov This reagent converts scopolamine into its heptafluorobutyryl derivative, which is more stable and provides a strong signal for sensitive detection. nih.gov
Research has shown that GC-MS methods can quantify scopolamine in rat plasma and brain tissues. nih.gov In one such method, extracted scopolamine was derivatized with HFBA and analyzed by mass fragmentography, monitoring a common fragment peak at m/z 138. nih.gov This method was capable of measuring scopolamine concentrations down to 2 ng/ml in rat plasma and 20 ng/g in rat brain. nih.gov However, researchers must be aware of potential analytical artifacts, such as the transacylation of derivatized scopolamine in the GC inlet system, which can lead to the formation of unexpected isomers and complicate data interpretation. tandfonline.com
Table 2: GC-MS Derivatization and Detection Findings for Scopolamine
| Derivatizing Agent | Key Finding/Technique | Matrix | Detection Limit | Reference |
|---|---|---|---|---|
| Heptafluorobutyric Anhydride (HFBA) | Quantification by monitoring fragment peak m/z 138. | Rat Plasma & Brain | 2 ng/mL (plasma), 20 ng/g (brain) | nih.gov |
| Heptafluorobutyric Anhydride (HFBA) | Evidence of transacylation in GC inlet, forming an isomer of HFB scopoline. | Not Specified | Not Specified | tandfonline.com |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Used for derivatization of tropane alkaloids for GC-MS analysis. | Various | Not Specified | mdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-MSn) for Metabolite Profiling
Sample Preparation Techniques for Biological Matrices in Research
Effective sample preparation is a critical prerequisite for accurate analysis, aiming to extract scopolamine from complex biological matrices like blood, urine, or tissue and remove interfering substances. waters.comeprep-analytical.com
Liquid-liquid extraction (LLE) is a conventional and widely used method for isolating scopolamine from biological and plant materials. researchgate.netnih.govresearchgate.net The technique relies on the differential solubility of the compound in two immiscible liquid phases, typically an aqueous/biological sample and an organic solvent. pensoft.netpensoft.net
For the extraction of scopolamine from human plasma, a mixture of ethyl acetate and n-hexane (70:30) has been successfully employed as the extraction solvent. pensoft.netpensoft.net In studies on plant materials, dichloromethane (B109758) has been shown to be effective for purifying crude alkaloid extracts. akjournals.com The efficiency of LLE can vary depending on the specific conditions, such as the solvent used and the pH of the aqueous phase. For example, one study reported absolute extraction recoveries for scopolamine from plant material to be between 52% and 73%. researchgate.netnih.gov While effective, LLE can involve the use of significant amounts of organic solvents. researchgate.net
Solid-phase extraction (SPE) offers a more selective and often cleaner alternative to LLE for sample preparation. pensoft.netpensoft.net This technique involves passing the liquid sample through a cartridge containing a solid sorbent material that retains the analyte. nih.gov Interfering substances are washed away, and the purified analyte is then eluted with a small volume of a different solvent. nih.gov
Various SPE sorbents have been utilized for scopolamine analysis. Oasis HLB and MCX cartridges are commonly used for cleaning up human serum and urine samples. nih.govwaters.comeprep-analytical.com For instance, a highly sensitive method for scopolamine in human plasma used Oasis HLB Micro-Elution Plates, which simplified the sample preparation process and helped achieve a very low limit of quantification (5 pg/mL). waters.com Another approach developed a non-aqueous SPE method using silica-based strong cation exchange (SCX) columns to enrich alkaloids from plant extracts, achieving a recovery of 98.51% for scopolamine. nih.gov
Table 3: Comparison of Sample Preparation Techniques for Scopolamine Analysis
| Technique | Matrix | Solvent/Sorbent | Recovery Rate | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Plant Material | Ethyl acetate | 52-73% | researchgate.netnih.gov |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Ethyl acetate and n-hexane (70:30) | 78.63% | pensoft.net |
| Solid-Phase Extraction (SPE) | Human Serum & Urine | Oasis HLB and PSA cartridges | 86.0-105% | nih.gov |
| Solid-Phase Extraction (SPE) | Plant Extract | Silica-based SCX | 98.51% | nih.gov |
| Solid-Phase Extraction (SPE) | Human Plasma | Oasis HLB Micro-Elution Plates | Not Specified | waters.com |
| Protein Precipitation | Human Plasma | Acetonitrile | Not Specified (Accuracy within ±11%) | researchgate.netnih.gov |
For plasma or serum samples, protein precipitation is a straightforward and rapid method for sample cleanup. pensoft.net It involves adding a solvent, typically acetonitrile, to the sample, which causes proteins to denature and precipitate out of the solution. researchgate.netnih.gov After centrifugation, the clear supernatant containing the analyte can be directly injected into the LC-MS/MS system or undergo further concentration steps. researchgate.netnih.gov
This method has been successfully used for the simultaneous determination of scopolamine and atropine (B194438) in human plasma. researchgate.netnih.gov In a validated LC-MS/MS method, sample pretreatment consisted of protein precipitation with acetonitrile, which was sufficient to allow for the quantification of scopolamine in the range of 0.10-50.00 ng/mL. researchgate.netnih.gov While simpler than LLE or SPE, protein precipitation is generally less clean, and the resulting extract may contain more matrix components that could potentially interfere with the analysis. pensoft.netpensoft.net
Solid-Phase Extraction (SPE)
Spectroscopic Characterization of Scopolamine and its Derivatives (e.g., NMR, EIMS)
The structural elucidation and confirmation of scopolamine and its related compounds rely heavily on advanced analytical methodologies. Among these, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Electron Ionization Mass Spectrometry (EIMS) are indispensable for providing detailed information about the molecular framework and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, is a cornerstone technique for determining the precise molecular structure of scopolamine. dtic.milresearchgate.net One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information on the chemical environment of each proton and carbon atom in the molecule. dtic.mil For instance, comparisons of ¹H and ¹³C chemical shift values and coupling constants (JHH values) from experimental data show strong agreement with previously reported values for scopolamine, confirming its identity. dtic.mil
To achieve unambiguous assignment of all signals and elucidate complex structural details, a suite of two-dimensional (2D) NMR correlation techniques is employed. dtic.milresearchgate.net These include:
¹H-¹H Correlation Spectroscopy (COSY): Used to identify protons that are coupled to each other, helping to map out the spin systems within the molecule. dtic.mil
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about protons that are close to each other in space, which is crucial for determining the stereochemistry of the molecule. dtic.mil
Heteronuclear Single Quantum Coherence (HSQC): Correlates carbon atoms with their directly attached protons. dtic.milresearchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): Establishes longer-range correlations between carbon and proton atoms (typically over two to three bonds), which is vital for connecting different fragments of the molecular structure. dtic.milresearchgate.net
Through the combined application of these techniques, the complete assignment of the scopolamine biotoxin's structure can be achieved. dtic.milresearchgate.net
¹H and ¹³C NMR Spectral Data for Scopolamine
The following tables summarize characteristic NMR data for scopolamine, typically recorded in solvents like Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). dtic.milchemicalbook.comtubitak.gov.tr
Interactive Table: ¹H NMR Data for Scopolamine Data recorded at 400 MHz in D₂O dtic.milchemicalbook.com
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2", H-6" (Aromatic) | 7.45 | m |
| H-3", H-4", H-5" (Aromatic) | 7.39-7.42 | m |
| H-7 | 5.07 | m |
| H-3'a, H-3'b | 3.95-4.20 | m |
| H-1, H-5 | 3.82 | m |
| N-CH₃ | 2.83 | s |
| H-2, H-4 | 3.07 | m |
| H-6, H-8 (axial) | 2.40-2.47 | m |
Interactive Table: ¹³C NMR Data for Scopolamine Data recorded in D₂O dtic.mil
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-1' (Carbonyl) | 172.5 |
| C-1" (Aromatic) | 137.3 |
| C-2", C-6" (Aromatic) | 130.6 |
| C-3", C-5" (Aromatic) | 129.4 |
| C-4" (Aromatic) | 127.2 |
| C-7 | 64.5 |
| C-3' | 64.0 |
| C-1, C-5 | 58.1 |
| C-2, C-4 | 57.3 |
| N-CH₃ | 40.6 |
Electron Ionization Mass Spectrometry (EIMS)
Mass spectrometry is a complementary technique used to confirm the molecular weight and investigate the structural characteristics of scopolamine through its fragmentation behavior. dtic.miltubitak.gov.tr When analyzed by direct infusion into an ion trap mass spectrometer, a prominent base signal consistent with the protonated molecular ion ([M+H]⁺) of scopolamine is observed at a mass-to-charge ratio (m/z) of 304.1. dtic.milnih.gov In other EIMS analyses, the molecular ion (M⁺) is detected at m/z 303.1. tubitak.gov.tr
Electron-impact ionization induces fragmentation of the scopolamine molecule, producing a characteristic pattern of fragment ions. nih.gov A common and abundant fragment peak is observed at m/z 138. tubitak.gov.trnih.gov This key fragment corresponds to the scopine portion of the molecule, resulting from the cleavage of the ester bond. nih.govresearchgate.net Another significant fragment is often seen at m/z 94. tubitak.gov.tr The analysis of these fragments provides corroborating evidence for the proposed structure. tubitak.gov.trnih.gov
Interactive Table: EIMS Fragmentation Data for Scopolamine
| m/z | Relative Intensity (%) | Proposed Fragment Identity | Reference(s) |
|---|---|---|---|
| 303.1 | 5.49 | [M]⁺ (Molecular Ion) | tubitak.gov.tr |
| 154.1 | 16.51 | Tropylium ion derivative | tubitak.gov.tr |
| 138.1 | 73.56 | Scopine fragment | tubitak.gov.trnih.gov |
| 108.1 | 50.72 | Further fragmentation product | tubitak.gov.tr |
Spectroscopic Analysis of Scopolamine Derivatives
The same spectroscopic methodologies are applied to identify and characterize synthetic or metabolic derivatives of scopolamine. For example, EIMS and ¹H-NMR were used to confirm the structures of derivatives such as O-methyl scopolamine, scopolamine N-oxide, and scopolamine sulfonic acid. tubitak.gov.tr The spectral data for these derivatives show predictable shifts and fragmentation patterns relative to the parent compound, allowing for their unambiguous identification. tubitak.gov.tr For instance, the introduction of a sulfonic acid group onto the aromatic ring in scopolamine sulfonic acid leads to distinct changes in the NMR spectrum, confirming the substitution. tubitak.gov.tr Similarly, analysis of metabolites like norscopine, scopine, and various hydroxylated and conjugated forms relies on comparing their mass spectral data (changes in molecular masses and fragmentation) with that of the parent drug. nih.govcapes.gov.br
Emerging Research Frontiers and Methodological Challenges
Unidentified Biosynthetic Regulatory Mechanisms
The biosynthesis of scopolamine (B1681570) is a complex, multi-step process that begins with the amino acid L-ornithine and culminates in the formation of the characteristic tropane (B1204802) ring structure. wikipedia.org Key enzymes in this pathway, such as putrescine N-methyltransferase (PMT) and hyoscyamine-6-β-hydroxylase (H6H), have been identified and are known to be crucial for the production of scopolamine. nih.govresearchgate.net The expression of genes encoding these enzymes, like pmt and h6h, is often localized to specific tissues, such as the root pericycle. nih.govnih.govoup.com
However, significant gaps in our understanding of the regulatory mechanisms governing this pathway remain. For instance, studies involving the elicitation of scopolamine production in hairy root cultures have yielded paradoxical results. While bacterial elicitors have been shown to increase scopolamine concentration, they simultaneously appeared to inhibit the expression of H6H, the enzyme responsible for converting hyoscyamine (B1674123) to scopolamine. researchgate.net This suggests the existence of unknown regulatory pathways that can modulate the conversion of hyoscyamine to scopolamine. researchgate.net The complete elucidation of homeotic genes that control the transcription of multiple genes within the pathway and its interconnection with other cellular pathways is still far from complete. nih.gov Furthermore, the precise mechanisms for the transport of tropane alkaloids from their synthesis site in the roots to the aerial parts of the plant are not yet fully understood, with postulations of an active, yet unidentified, transport system. nih.govoup.com
Comprehensive Elucidation of Scopolamine's Mechanistic Spectrum
Scopolamine acts as a competitive and non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), mimicking the action of acetylcholine. nih.govhhs.gov This antagonism at mAChRs is the basis for its well-known effects on the parasympathetic nervous system. nih.gov However, a comprehensive understanding of its full mechanistic spectrum is still an active area of research.
Recent studies have begun to unravel more complex downstream effects. For example, research has shown that scopolamine can rapidly increase the signaling of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). nih.gov This finding is significant as mTORC1 is a key regulator of protein synthesis and synaptogenesis. The administration of scopolamine has been observed to increase the levels of synaptic proteins and the density of dendritic spines in the prefrontal cortex, effects that are blocked by mTORC1 inhibitors. nih.gov
Furthermore, the precise mechanism by which scopolamine induces certain physiological responses, such as an increase in acetylcholinesterase (AChE) activity, is not yet fully elucidated. nih.gov Some evidence suggests that scopolamine-induced oxidative stress may be a contributing factor to this increase in AChE activity, which in turn leads to cognitive impairment. nih.gov The interplay between its anticholinergic actions and other cellular processes, like oxidative stress and downstream signaling cascades, represents a key area for future investigation.
Development of Receptor Subtype-Selective Modulators for Refined Research
A significant challenge in scopolamine research stems from its non-selective binding to all five subtypes of muscarinic acetylcholine receptors (M1-M5). acs.orguniversiteitleiden.nl This lack of selectivity complicates the attribution of specific physiological or behavioral effects to a particular receptor subtype. To overcome this limitation, there is a growing focus on the development of receptor subtype-selective modulators.
The development of M1-selective allosteric agonists, for instance, has provided researchers with tools to dissect the specific roles of the M1 receptor in cognitive processes like learning and memory. acs.org These modulators bind to an allosteric site on the receptor, which is topographically distinct from the orthosteric site where scopolamine binds, and can either positively or negatively modulate the receptor's function. pnas.org The discovery of a novel allosteric binding site in the third extracellular loop of the M1 receptor highlights the potential for developing highly specific compounds. acs.org
Innovative Pharmacological Models for Complex Neurological Dysfunctions
Scopolamine has been widely used as a pharmacological tool to induce transient cognitive deficits in animal models, thereby creating a model for studying conditions like Alzheimer's disease and other forms of dementia. wikipedia.orgresearchgate.netnih.gov This model is based on the "cholinergic hypothesis," which links cognitive decline to deficits in the cholinergic system. frontiersin.org The administration of scopolamine can mimic some of the pathological hallmarks of Alzheimer's, including cholinergic dysfunction and increased amyloid-beta deposition. researchgate.net
However, the scopolamine model has its limitations. As a non-selective antagonist, it does not fully replicate the specific pattern of neurodegeneration seen in complex neurological disorders. nih.govfrontiersin.org This has led to the development of more innovative and refined pharmacological models. For instance, researchers are now using more selective antagonists, such as the M1 antagonist biperiden, to create more specific models of cholinergic dysfunction. universiteitleiden.nl
Furthermore, scopolamine is being used to model other complex neurological dysfunctions, such as delirium. Studies have shown that scopolamine can induce delirium-like brain network dysfunction and reversible cognitive impairment in animal models, providing a platform to investigate the underlying mechanisms of this acute neuropsychiatric syndrome. nih.gov These innovative models, often combined with advanced imaging techniques, are crucial for understanding the pathophysiology of complex neurological disorders and for the preclinical testing of novel therapeutic agents. frontiersin.orgmeduniwien.ac.at
Overcoming Production Bottlenecks through Advanced Metabolic Engineering
The production of scopolamine has traditionally relied on its extraction from plant sources. However, this method faces challenges related to low yields and variability. nih.gov Metabolic engineering offers a promising alternative to overcome these production bottlenecks. This involves the targeted modification of the biosynthetic pathway in plants or microbial systems to enhance the production of scopolamine. nih.gov
One of the primary strategies in metabolic engineering is the overexpression of genes encoding rate-limiting enzymes in the scopolamine biosynthetic pathway, such as pmt and h6h. nih.govresearchgate.net Overexpression of the h6h gene, for example, can increase the conversion of hyoscyamine to scopolamine, thereby boosting the final yield. nih.gov Another approach involves blocking competing metabolic pathways to redirect the flow of precursors towards scopolamine synthesis. researchgate.netmdpi.com
Significant progress has been made in this area, with studies demonstrating that the simultaneous engineering of both pmt and h6h genes in hairy root cultures can lead to a substantial increase in scopolamine accumulation. nih.gov In fact, one study reported a production of 411 mg/L of scopolamine, the highest content achieved to date through genetic engineering of a plant. nih.gov Despite these successes, challenges remain in optimizing these engineered systems for large-scale commercial production and in fully understanding the complex regulatory networks that control metabolic flux. mdpi.com
Q & A
Basic Research Questions
Q. What experimental models are standard for assessing Scopolamine Sulfate-induced cognitive impairment in rodents?
- Methodology : The inhibitory avoidance task is widely used to evaluate memory deficits. Intra-CA1 administration of scopolamine (0.5–2 µg/rat) induces dose-dependent amnesia, validated through step-through latency measurements. One-way ANOVA with Tukey post-hoc tests is recommended for dose-response analysis .
- Key Variables :
- Dependent: Step-through latency (memory retrieval).
- Independent: Scopolamine dose, administration timing (pre-test vs. post-training).
- Control: Saline-injected cohorts to baseline behavioral responses.
- Table 1 : Dose-dependent effects of scopolamine (from ):
| Dose (µg/rat) | Step-Through Latency Reduction (%) | Astrocyte Count (CA1) |
|---|---|---|
| 0.5 | 20% | 15% decrease |
| 1.0 | 45% | 30% decrease |
| 2.0 | 70% | 50% decrease |
Q. How to design a controlled study evaluating this compound’s anticholinergic effects?
- Framework : Apply the PICOT structure:
- P opulation: Rodent models (e.g., Sprague-Dawley rats).
- I ntervention: this compound (dose range: 0.1–5 mg/kg).
- C omparison: Acetylcholine esterase inhibitors (e.g., donepezil) or saline controls.
- O utcome: Cognitive metrics (e.g., Morris water maze performance).
- T ime: Acute (single-dose) vs. chronic (7–14 days) administration .
Advanced Research Questions
Q. What mechanisms explain this compound’s neuroinflammatory effects beyond cholinergic blockade?
- Hypothesis : Scopolamine may modulate astrocyte activation and cytokine release. Studies show a 30–50% reduction in hippocampal astrocytes post-administration, correlating with TNF-α upregulation .
- Methodological Validation :
- Immunohistochemistry for GFAP (astrocyte marker).
- Multiplex ELISA for pro-inflammatory cytokines (IL-6, IL-1β).
- Co-administration with anti-inflammatory agents (e.g., minocycline) to test reversibility .
Q. How to optimize in vivo vs. in vitro models for studying Scopolamine’s pharmacokinetics?
- In Vivo : Microdialysis in rodent hippocampi to measure brain permeability (tmax = 15–30 min; half-life = 2–4 hrs).
- In Vitro : Blood-brain barrier (BBB) models using co-cultures of endothelial cells and astrocytes. Key metrics: P-gp efflux ratio and apical-to-basolateral transport .
- Data Integration : Use compartmental modeling (e.g., NONMEM) to reconcile interspecies differences .
Q. How to resolve contradictions in dose-dependent effects across studies?
- Analysis Framework :
- Conduct a systematic review with meta-regression to assess heterogeneity (e.g., rodent strain, administration route).
- Prioritize studies adhering to ARRIVE guidelines for experimental transparency .
- Case Example : Discrepancies in effective amnesic doses (0.5 µg vs. 2 µg) may stem from intra-CA1 vs. intraperitoneal routes. Stratify data by administration method .
Methodological Best Practices
Q. What statistical approaches are robust for Scopolamine-related behavioral data?
- Recommendations :
- For non-normal distributions: Use Kruskal-Wallis test with Dunn’s correction.
- For longitudinal Mixed-effects models to account for intra-subject variability .
Q. How to ensure reagent-grade this compound purity in neuropharmacological studies?
- Quality Control :
- USP standards: Use ACS-grade reagents (≥98% purity) with Lot-specific COA.
- Validation: HPLC-UV (λ = 210 nm) to detect impurities (e.g., atropine).
- Storage: Lyophilized aliquots at -80°C to prevent hydrolysis .
Data Reporting Standards
Q. How to structure a manuscript on Scopolamine’s neurotoxic effects?
- Sections :
Introduction : Link cholinergic deficits to Alzheimer’s pathology.
Methods : Detail animal ethics approval (IACUC), stereotaxic coordinates for CA1 injections.
Results : Include raw astrocyte counts and normalized data (e.g., cells/mm²).
Discussion : Contrast findings with prior work on muscarinic vs. non-muscarinic pathways .
- Tables/Figures : Follow journal-specific guidelines (e.g., APA for captions, Roman numerals for tables) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
